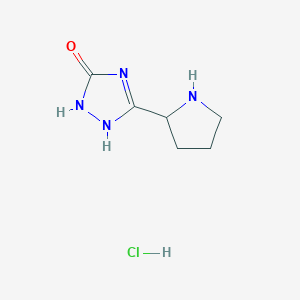
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” is a chemical entity with specific properties and applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving:
Bulk synthesis: Using large quantities of starting materials and reagents.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the final product meets industry standards.
化学反应分析
Types of Reactions: Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [temperature and solvent conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Reagent] under [temperature and solvent conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Yield of [specific reduced product].
Substitution: Production of [specific substituted product].
科学研究应用
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism by which compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Binding to receptors: Interaction with [specific receptors] to modulate [biological processes].
Enzyme inhibition: Inhibition of [specific enzymes] leading to [desired effects].
Pathway modulation: Alteration of [specific pathways] to achieve [therapeutic outcomes].
相似化合物的比较
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: [Description and comparison].
Compound B: [Description and comparison].
Compound C: [Description and comparison].
Each of these compounds has distinct properties and applications, making “this compound” unique in its specific uses and effects.
属性
IUPAC Name |
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMKJQFMZVMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
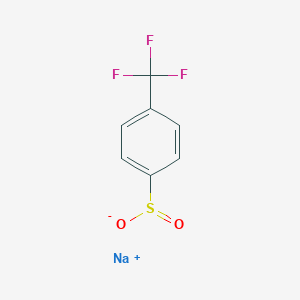
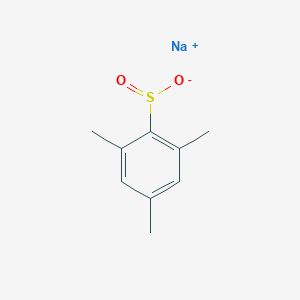
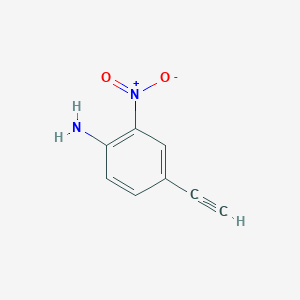
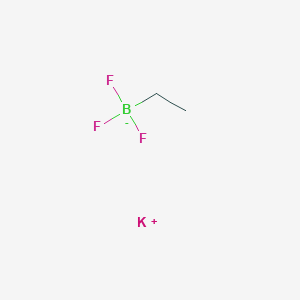
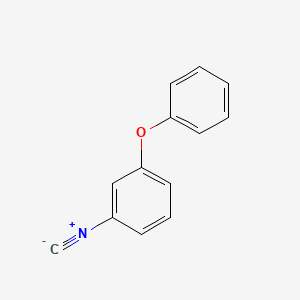
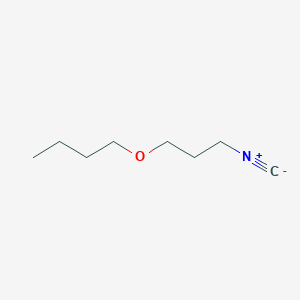
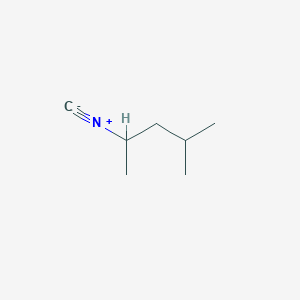
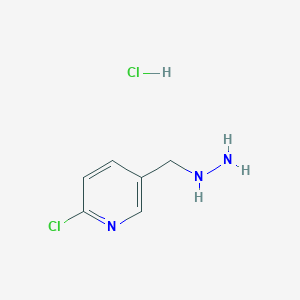
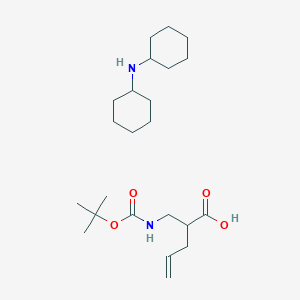
![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)
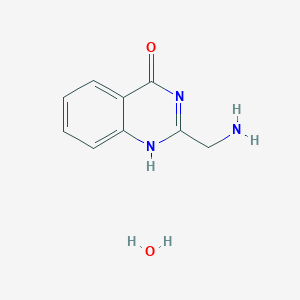
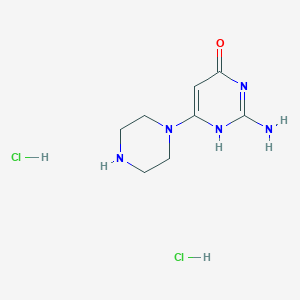
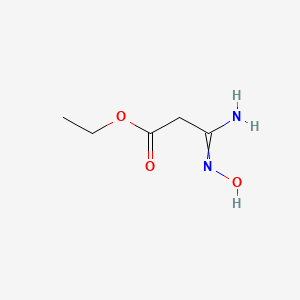
![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)
